molecular formula C21H21ClN2O2S B2611445 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine CAS No. 865548-75-0

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine

Cat. No.: B2611445
CAS No.: 865548-75-0
M. Wt: 400.92
InChI Key: KPBRZGKBOOYOSS-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Piperazine derivatives are a significant area of study in medicinal chemistry, with published research exploring their diverse biological activities. Some structurally related phenylpiperazine compounds have been investigated for their potential interactions with neurological targets, such as cholinergic, NMDA-glutamatergic, and 5-HT1A receptors, which are relevant to cognitive function studies . Other piperazine derivatives have been described in patent literature for potential use as anti-inflammatory agents, highlighting the broad research interest in this chemical class . The molecular structure of this compound features a piperazine core that is differentially substituted, a common scaffold in drug discovery. Researchers can utilize this building block in various applications, including synthetic organic chemistry, method development, and as a standard in analytical studies. This product is classified as a Dangerous Good for transport and may be subject to additional shipping charges. Handling and Safety: Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. This material is not for personal, medicinal, or veterinary use.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-16-6-8-19(22)15-21(16)23-10-12-24(13-11-23)27(25,26)20-9-7-17-4-2-3-5-18(17)14-20/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBRZGKBOOYOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine typically involves the reaction of 5-chloro-2-methylphenylamine with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological properties, including:

  • Anticancer Activity : Studies have shown that derivatives of piperazine, including this compound, can inhibit the proliferation of various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, which is critical for developing new cancer therapies .
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections. The sulfonamide moiety is particularly noted for its antibacterial activity .

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its structural features allow it to be modified for enhanced biological activity or selectivity against specific targets.

Pharmaceutical Development

Ongoing research explores its potential as an active pharmaceutical ingredient (API) in drug formulations aimed at treating cancer and infectious diseases. The sulfonamide group enhances its pharmacological profile, making it a candidate for further development .

Biological Studies

The compound is employed in various biological assays to evaluate its efficacy against different disease models, particularly in cancer research and microbiology. Its ability to induce apoptosis in cancer cells has been a focal point of several studies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
AntimicrobialEffective against bacterial strains
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study Insights

  • Anticancer Evaluation : In a study evaluating various piperazine derivatives, 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine exhibited significant cytotoxicity against several human cancer cell lines, including breast and colon cancers. The study highlighted the importance of structural modifications to enhance efficacy and selectivity .
  • Antimicrobial Activity : Research has shown that compounds with similar structures possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Staphylococcus aureus. This suggests that this compound may also offer therapeutic benefits in treating infections caused by these bacteria .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

Key Structural Features
  • Sulfonyl Group Variations: 2-Naphthylsulfonyl (target compound): Increases lipophilicity and aromatic interactions compared to smaller substituents. Phenylsulfonyl (1-(5-Chloro-2-methylphenyl)-4-(phenylsulfonyl)piperazine, CAS 499197-63-6): Less lipophilic than naphthylsulfonyl, possibly affecting membrane permeability .
  • 3-Chlorophenyl/4-Chlorophenyl (Compounds 20–25 in ): Chlorine position affects electronic effects; 5-chloro-2-methylphenyl in the target compound balances steric and electronic properties .
Table 1: Physical and Structural Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C21H19ClN2O2S* ~400 (estimated) Not Reported 5-Chloro-2-methylphenyl, 2-naphthylsulfonyl
1-(5-Chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazine C20H22ClN2O2S 410.92 Not Reported Mesitylsulfonyl
1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine C21H22N2O3S 382.478 Not Reported 2-Methoxyphenyl
4-(5-Chloro-2-methylphenyl)-1-((4-isopropoxyphenyl)sulfonyl)piperazine C20H25ClN2O3S 408.9 Not Reported 4-Isopropoxyphenylsulfonyl

*Estimated based on structural similarity.

Biological Activity

The compound 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine is a piperazine derivative characterized by its unique structural features which include a chloro-substituted methylphenyl and a naphthylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C21H21ClN2O2S
  • Molecular Weight: 400.92 g/mol
  • CAS Number: 865548-75-0

The structure includes:

  • An aromatic ring system contributing to lipophilicity.
  • A piperazine moiety known for its interactions with neurotransmitter receptors.
  • A sulfonyl group that may play a role in enzyme inhibition.

The biological activity of this compound primarily results from its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition: The sulfonyl group may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction: The piperazine structure allows for binding to neurotransmitter receptors, influencing neurological pathways and possibly affecting mood and cognition.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antimicrobial Activity: Studies have shown that piperazine derivatives can possess significant antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria.
  • Anticancer Properties: Preliminary investigations suggest the potential of this compound in cancer therapy, particularly through mechanisms that induce apoptosis in cancer cells.
  • Neuropharmacological Effects: Given the piperazine moiety's affinity for neurotransmitter receptors, the compound may exhibit anxiolytic or antidepressant-like effects, warranting further exploration.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated the synthesis and biological evaluation of piperazine derivatives, highlighting their potential as antimicrobial agents.
Focused on GPR119 receptor agonists, suggesting that similar piperazine structures may influence glucose metabolism and insulin secretion, indicating a potential role in diabetes management.
Explored the synthesis methods for related compounds, noting their applications in medicinal chemistry and their role in developing new therapeutic agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 1-(2-naphthylsulfonyl)piperazine with 5-chloro-2-methylphenyl halides (e.g., bromide or chloride) under basic conditions. For example:

  • Use N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM) to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the aryl halide .
  • Purification via normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or crystallization (e.g., diethyl ether) ensures high purity .
  • Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm for naphthyl and substituted phenyl groups) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .
    • ¹³C NMR confirms sulfonyl (C-SO₂) and aryl chloride (C-Cl) carbons .
  • Mass Spectrometry (MS):
    • Electrospray Ionization (ESI-MS) detects the molecular ion peak (e.g., [M+H]⁺) .
  • Fourier-Transform Infrared (FTIR):
    • Sulfonyl group vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced: How to design experiments to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation:
    • Modify the 5-chloro-2-methylphenyl group (e.g., replace Cl with F or methyl with ethyl) and compare bioactivity .
  • Biological Assays:
    • Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
    • Assess kinase inhibition using ATP-binding assays (e.g., tyrosine kinase targets) .
  • Computational Modeling:
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Control Variables:
    • Standardize assay conditions (e.g., cell lines, solvent concentrations) to minimize variability .
  • Meta-Analysis:
    • Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity trends .
  • Dose-Response Curves:
    • Calculate IC₅₀/EC₅₀ values to quantify potency differences between analogs .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Use nitrile gloves , lab coats , and safety goggles to prevent skin/eye contact .
  • Ventilation:
    • Conduct reactions in a fume hood to avoid inhalation of toxic vapors .
  • Spill Management:
    • Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: Which in silico tools predict pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction:
    • Use SwissADME to estimate solubility, bioavailability, and blood-brain barrier permeability .
  • Metabolism Prediction:
    • CYP450 interaction analysis via admetSAR identifies potential enzyme inhibition (e.g., CYP3A4) .
  • Toxicity Screening:
    • ProTox-II predicts hepatotoxicity and carcinogenicity risks .

Advanced: How to optimize reaction conditions for scalable synthesis?

Methodological Answer:

  • Solvent Selection:
    • Replace DCM with toluene or THF for safer large-scale reactions .
  • Catalysis:
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Workflow Efficiency:
    • Implement continuous-flow chemistry to improve yield and reduce purification steps .

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